Zaltoprofen-d7 Sulfoxide Zaltoprofen-d7 Sulfoxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0202169
InChI:
SMILES:
Molecular Formula: C₁₇H₇D₇O₄S
Molecular Weight: 321.4

Zaltoprofen-d7 Sulfoxide

CAS No.:

Cat. No.: VC0202169

Molecular Formula: C₁₇H₇D₇O₄S

Molecular Weight: 321.4

* For research use only. Not for human or veterinary use.

Zaltoprofen-d7 Sulfoxide -

Specification

Molecular Formula C₁₇H₇D₇O₄S
Molecular Weight 321.4

Introduction

Chemical Structure and Properties

Zaltoprofen-d7 Sulfoxide is a deuterated derivative of zaltoprofen sulfoxide, which itself is a metabolite of zaltoprofen, a non-steroidal anti-inflammatory drug (NSAID). The compound features a distinctive tri-cyclic framework characteristic of many NSAIDs, with a sulfoxide group incorporated into its structure.

Molecular Identification

The chemical identity of Zaltoprofen-d7 Sulfoxide can be understood through the following specifications:

ParameterDescription
IUPAC Name3,3,3-trideuterio-2-(7,8,9,10-tetradeuterio-6-oxo-5H-benzo[b]benzothiepin-3-yl)propanoic acid
Synonyms10,11-Dihydro-α-methyl-10-oxo-dibenzo[b,f]thiepin-2-acetic Acid-d7 5-Oxide
Molecular FormulaC₁₇H₇D₇O₄S
Molecular Weight321.4 g/mol
CAS NumberNot specifically assigned (related compound: 134085-79-3 for non-deuterated version)

Structural Features

The molecular structure of Zaltoprofen-d7 Sulfoxide exhibits several important characteristics:

  • It contains a tri-cyclic framework featuring benzothiepin rings

  • It includes a sulfoxide group (S=O) that distinguishes it from the parent compound

  • It contains seven deuterium atoms strategically placed to enhance stability and tracking capabilities

  • The compound includes a propanoic acid side chain that contributes to its pharmacological activity

The structure can be represented by the SMILES notation: [2H]C1=C(C(=C2C(=C1[2H])C(=O)CC3=C(S2=O)C=CC(=C3)C(C(=O)O)C([2H])([2H])[2H])[2H])[2H].

Synthesis and Preparation

The synthesis of Zaltoprofen-d7 Sulfoxide involves sophisticated chemical processes that ensure proper deuterium incorporation while maintaining the structural integrity of the compound.

Synthesis Methods

Mechanism of Action and Pharmacological Properties

Primary Mechanisms

Zaltoprofen-d7 Sulfoxide, like its parent compound zaltoprofen, functions primarily through the following mechanisms:

  • Inhibition of cyclooxygenase enzymes (COX), with preferential activity against COX-2, which reduces inflammation and pain responses

  • Blocking of bradykinin-induced pain responses without directly antagonizing bradykinin receptors, providing a unique mechanism for pain relief

These actions contribute to the compound's efficacy in research models of inflammation and pain, making it valuable for studying anti-inflammatory pathways.

Pharmacological Effects

Based on studies of the parent compound zaltoprofen, the following pharmacological effects can be anticipated:

  • Significant analgesic activity across various pain models

  • Antipyretic effects with documented temperature reduction capabilities

  • Anti-inflammatory properties that reduce tissue swelling and inflammatory markers

  • Potential anti-tumor effects through mechanisms involving PPARγ activation

A double-blind study of zaltoprofen demonstrated significant decreases in body temperature from baseline at all measurement points from 0.5 to 6 hours after administration, with the lowest temperatures recorded between 3 and 4 hours .

Applications in Research

Zaltoprofen-d7 Sulfoxide has numerous applications in scientific research, particularly in pharmaceutical development and drug metabolism studies.

Metabolic Studies

The deuterium labeling of Zaltoprofen-d7 Sulfoxide makes it particularly useful for:

  • Tracing metabolic pathways of zaltoprofen in biological systems

  • Studying drug clearance mechanisms and metabolite formation

  • Investigating drug-drug interactions involving zaltoprofen

  • Quantifying metabolite concentrations with enhanced precision using mass spectrometry

The stable isotope labeling allows researchers to distinguish the compound from endogenous molecules in biological samples, enhancing the accuracy of metabolic studies.

Pharmaceutical Research

As a research tool, Zaltoprofen-d7 Sulfoxide facilitates:

  • Development of improved analytical methods for drug detection

  • Quality control procedures for pharmaceutical production

  • Pharmacokinetic studies examining absorption, distribution, metabolism, and excretion

  • Bioequivalence testing for generic drug development

These applications make it a valuable compound for pharmaceutical laboratories engaged in NSAID research and development.

Research Findings

Anti-inflammatory and Analgesic Effects

Studies evaluating zaltoprofen's effects have demonstrated:

  • Significant analgesic activities in various murine pain models

  • Non-inferiority compared to standard drugs like piroxicam in hot plate and tail flick tests

  • Effective pain relief in clinical settings, including upper respiratory tract infections

In a controlled study, zaltoprofen showed significant decreases in pain scores from baseline at all measurement points, with the analgesic effect maintained even at 6 hours post-administration .

Comparison with Related Compounds

Comparison with Non-deuterated Zaltoprofen Sulfoxide

The primary distinction between Zaltoprofen-d7 Sulfoxide and non-deuterated zaltoprofen sulfoxide lies in the isotopic composition:

  • Identical chemical properties in most reactions

  • Slightly different physical properties due to isotope effects

  • Different behavior in mass spectrometric analysis, making the deuterated version ideal for analytical standards

  • Enhanced stability in certain metabolic reactions due to the deuterium kinetic isotope effect

Advantages in Research Applications

Compared to non-deuterated analogs, Zaltoprofen-d7 Sulfoxide offers several advantages:

  • Improved detection sensitivity in mass spectrometry due to unique isotopic pattern

  • Enhanced stability in metabolic environments

  • Superior utility as an internal standard for quantitative analysis

  • Greater precision in metabolic tracking studies

These advantages make Zaltoprofen-d7 Sulfoxide particularly valuable for research laboratories studying drug metabolism and developing analytical methods.

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